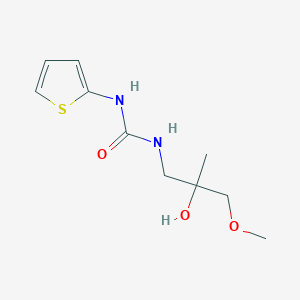

3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol is a structurally complex molecule that is relevant in various fields of chemistry and medicinal research. It is characterized by the presence of both pyrrolidine and piperidine rings, which are common structural motifs in many biologically active compounds. The molecule's relevance is underscored by its potential use in synthesizing a wide array of derivatives with possible therapeutic applications.

Synthesis Analysis

The synthesis of related pyrrolidine and piperidine derivatives has been explored in several studies. For instance, a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-beta-iodination of amino acids has been described, which could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives using a piperidine–iodine dual system catalyst suggests the versatility of piperidine in catalytic systems . Moreover, the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines as potential substance P antagonists indicates the therapeutic potential of such structures .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various spectroscopic and computational methods. For example, the vibrational spectra and molecular structure of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, were determined using density functional theory and Hartree–Fock calculations, which could provide insights into the structural characteristics of the compound .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine and piperidine derivatives is a subject of interest due to their potential applications. The synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a candidate for imaging dopamine D4 receptors, demonstrates the use of these structures in developing diagnostic agents . Furthermore, the synthesis of 3-(pyrrolidin-1-yl)piperidine through the hydrogenation of pyrrolylpyridine highlights a novel method that could be relevant for the production of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and piperidine derivatives are crucial for their practical applications. The synthesis and molecular structure analysis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, which is stabilized by hydrogen bonding and C-H…π interactions, provides valuable information on the intermolecular forces that could affect the properties of similar compounds . Additionally, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime and its crystal structure analysis contribute to the understanding of the nonplanar molecular conformation and potential bioactivity of these molecules .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to block nlrp3 activation . NLRP3 is a protein that forms a part of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses.

Mode of Action

It’s suggested that similar compounds bear an electrophilic moiety with a properly tuned reactivity toward nucleophiles . This suggests that 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol might interact with its targets through nucleophilic reactions.

Biochemical Pathways

Similar compounds have been found to block nlrp3 activation, nlrp3-dependent pyroptosis, and the consequent release of il-1β . IL-1β is a pro-inflammatory cytokine, and its release is a key event in many inflammatory responses.

Result of Action

Based on the potential target and mode of action, it can be inferred that the compound might have anti-inflammatory effects by blocking nlrp3 activation and the subsequent release of il-1β .

Action Environment

The compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

Propriétés

IUPAC Name |

3-methyl-1-piperidin-4-ylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(13)4-7-12(8-10)9-2-5-11-6-3-9/h9,11,13H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETHHTDPNQBAEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C2CCNCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)

![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)